![molecular formula C23H19ClN4O4 B2582986 ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 941982-31-6](/img/no-structure.png)

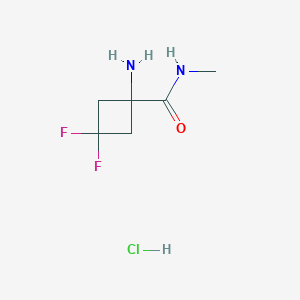

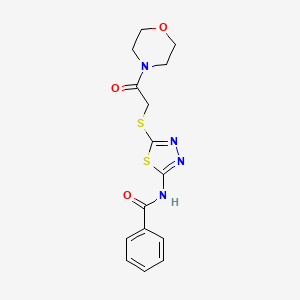

ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C23H19ClN4O4 and its molecular weight is 450.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization for Antimicrobial Applications

One study focused on the synthesis and characterization of new quinazolines as potential antimicrobial agents, revealing the process of creating compounds with significant antibacterial and antifungal activities (Desai et al., 2007). Another research elaborated on the synthesis of novel pyrazole derivatives containing oxa/thiadiazolyl and pyrazolyl moieties, which were evaluated for their antimicrobial and anticancer activities, demonstrating high potential in both fields (Hafez et al., 2016).

Anticancer Potential

The exploration of pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents was highlighted, where the synthesis process aimed at creating compounds that outperformed standard drugs in anticancer activity, underscoring the therapeutic potential of these novel compounds (Ghaedi et al., 2015).

Spectroscopic and Theoretical Studies

Spectroscopic and theoretical studies have also been conducted on related compounds to understand their structure and potential applications better. For example, detailed spectroscopic, X-ray diffraction methods, and theoretical calculations were utilized to characterize ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, providing insights into the compound's molecular structure and potential applications (Koca et al., 2014).

Green Synthesis Approaches

Research into green, solvent-free synthesis methods for creating pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines demonstrated the potential for more environmentally friendly approaches in the synthesis of these complex molecules (Al-Matar et al., 2010).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid ethyl ester. This intermediate is then reacted with 2-aminobenzoic acid to form ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate.", "Starting Materials": [ "4-chlorophenylhydrazine", "ethyl acetoacetate", "2-aminobenzoic acid" ], "Reaction": [ "Step 1: 4-chlorophenylhydrazine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid ethyl ester.", "Step 2: The intermediate from step 1 is then reacted with 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |

Numéro CAS |

941982-31-6 |

Formule moléculaire |

C23H19ClN4O4 |

Poids moléculaire |

450.88 |

Nom IUPAC |

ethyl 2-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |

InChI |

InChI=1S/C23H19ClN4O4/c1-2-32-23(31)17-5-3-4-6-18(17)25-21(29)14-27-11-12-28-20(22(27)30)13-19(26-28)15-7-9-16(24)10-8-15/h3-13H,2,14H2,1H3,(H,25,29) |

Clé InChI |

KCBGNZBWVFVGEY-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B2582909.png)

![2-(2-fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2582912.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2582917.png)

![2,4-dibenzyl-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2582919.png)

![1-((4-fluorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2582920.png)

![ethyl 2-[(2Z)-6-nitro-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2582925.png)